E3 Ligase Ligand-linker Conjugate 19

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

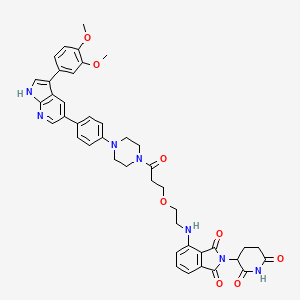

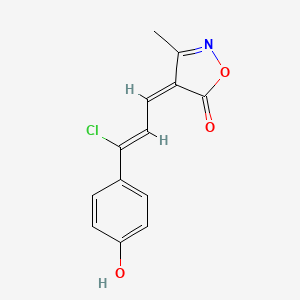

Le Conjugué Ligand-lieur de la Ligase E3 19 fait partie de la famille des chimères de ciblage de la protéolyse (PROTACs). Ces composés sont conçus pour cibler des protéines spécifiques en vue de leur dégradation par le système ubiquitine-protéasome. Le Conjugué Ligand-lieur de la Ligase E3 19 incorpore un ligand pour la ligase E3 ubiquitine et un lieur, qui facilite le recrutement de la protéine cible vers la ligase E3, conduisant à son ubiquitination et à sa dégradation subséquente .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Conjugué Ligand-lieur de la Ligase E3 19 implique généralement les étapes suivantes :

Synthèse du ligand : Le ligand pour la ligase E3 ubiquitine est synthétisé à l’aide de techniques de synthèse organique standard.

Conjugaison : Le conjugué final est formé en reliant le complexe ligand-lieur au ligand de la protéine cible.

Méthodes de production industrielle : La production industrielle du Conjugué Ligand-lieur de la Ligase E3 19 implique une synthèse à grande échelle à l’aide de synthétiseurs automatisés et un criblage à haut débit pour garantir la pureté et l’efficacité du composé. Des techniques telles que l’immunoblottage et la spectrométrie de masse sont utilisées pour mesurer les niveaux de protéines et cribler les PROTACs actifs.

Analyse Des Réactions Chimiques

Types de réactions : Le Conjugué Ligand-lieur de la Ligase E3 19 subit plusieurs types de réactions chimiques, notamment :

Ubiquitination : La réaction principale est l’ubiquitination de la protéine cible, facilitée par la ligase E3.

Dégradation protéasomique : Suite à l’ubiquitination, la protéine cible est reconnue et dégradée par le protéasome.

Réactifs et conditions courants :

Réactifs : Ubiquitine, enzyme E1 d’activation de l’ubiquitine, enzyme E2 de conjugaison de l’ubiquitine et la ligase E3.

Conditions : Des conditions physiologiques à l’intérieur de la cellule, y compris un pH et une température appropriés, sont nécessaires pour que ces réactions se produisent.

Principaux produits : Le principal produit de ces réactions est la protéine cible dégradée, qui est décomposée en peptides et en acides aminés plus petits par le protéasome .

4. Applications de la recherche scientifique

Le Conjugué Ligand-lieur de la Ligase E3 19 a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé dans l’étude des voies de dégradation des protéines et le développement de nouvelles sondes chimiques.

Biologie : Facilite l’investigation de la fonction des protéines et du rôle de protéines spécifiques dans les processus cellulaires.

Applications De Recherche Scientifique

E3 Ligase Ligand-linker Conjugate 19 has a wide range of scientific research applications, including:

Chemistry: Used in the study of protein degradation pathways and the development of new chemical probes.

Biology: Facilitates the investigation of protein function and the role of specific proteins in cellular processes.

Mécanisme D'action

Le Conjugué Ligand-lieur de la Ligase E3 19 exerce ses effets par le biais du mécanisme suivant :

Liaison : Le ligand se lie à la ligase E3 ubiquitine, tandis que le lieur facilite le recrutement de la protéine cible.

Ubiquitination : La ligase E3 catalyse le transfert de l’ubiquitine vers la protéine cible, la marquant pour la dégradation.

Dégradation : La protéine cible ubiquitinée est reconnue et dégradée par le protéasome, conduisant à l’élimination de la protéine de la cellule.

Comparaison Avec Des Composés Similaires

Le Conjugué Ligand-lieur de la Ligase E3 19 est unique en son genre en sa capacité à cibler des protéines spécifiques en vue de leur dégradation. Des composés similaires comprennent :

PROTACs basés sur la céréblone : Ceux-ci utilisent un ligand pour la ligase E3 céréblone et ont été utilisés pour cibler une variété de protéines.

PROTACs basés sur le Von Hippel-Lindau : Ceux-ci utilisent un ligand pour la ligase E3 Von Hippel-Lindau et sont couramment utilisés dans les études de dégradation ciblée des protéines.

Le Conjugué Ligand-lieur de la Ligase E3 19 se distingue par sa conception spécifique ligand-lieur, qui permet un ciblage précis et une dégradation efficace de la protéine cible.

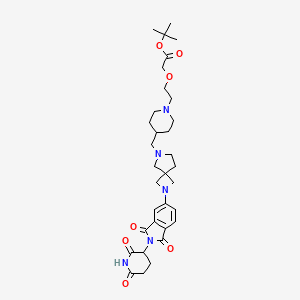

Propriétés

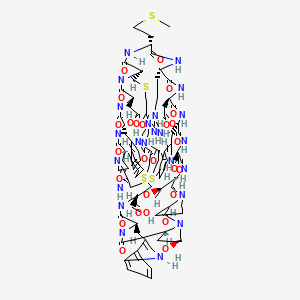

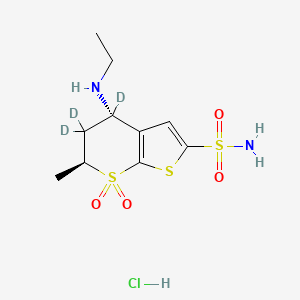

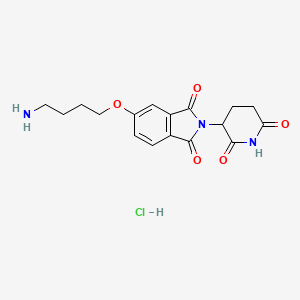

Formule moléculaire |

C33H45N5O7 |

|---|---|

Poids moléculaire |

623.7 g/mol |

Nom IUPAC |

tert-butyl 2-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-7-yl]methyl]piperidin-1-yl]ethoxy]acetate |

InChI |

InChI=1S/C33H45N5O7/c1-32(2,3)45-28(40)18-44-15-14-35-11-8-22(9-12-35)17-36-13-10-33(19-36)20-37(21-33)23-4-5-24-25(16-23)31(43)38(30(24)42)26-6-7-27(39)34-29(26)41/h4-5,16,22,26H,6-15,17-21H2,1-3H3,(H,34,39,41) |

Clé InChI |

BSXZZXMAYXNMAU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12386010.png)

![(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12386030.png)

![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)